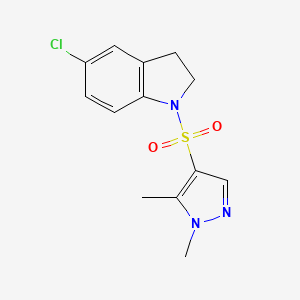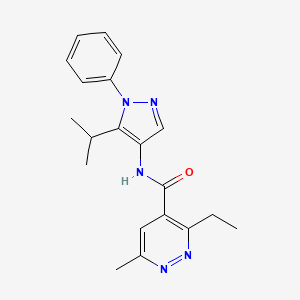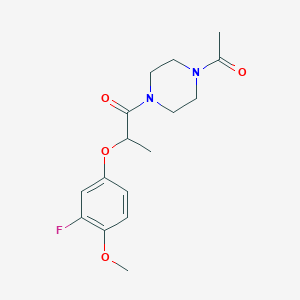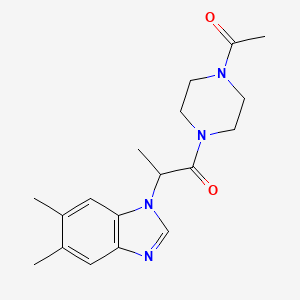![molecular formula C14H15F2N3O2S B6972699 2-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole](/img/structure/B6972699.png)
2-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a dihydroisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole core. The difluoroethyl group can be introduced via a difluoromethylation reaction, which often employs reagents such as ClCF2H or other difluorocarbene precursors .
The sulfonyl group is usually introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the pyrazole derivative under basic conditions. Finally, the dihydroisoindole moiety is synthesized through a cyclization reaction involving an appropriate precursor .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
2-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds with similar pyrazole cores but different substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups attached to different aromatic or heterocyclic systems.
Dihydroisoindole derivatives: Compounds featuring the dihydroisoindole moiety with various functional groups.
Uniqueness
2-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the difluoroethyl group, in particular, can enhance its stability and binding affinity compared to similar compounds .
Properties
IUPAC Name |
2-[1-(2,2-difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2S/c1-10-13-5-3-2-4-11(13)7-19(10)22(20,21)12-6-17-18(8-12)9-14(15)16/h2-6,8,10,14H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGVJOIAGXDXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1S(=O)(=O)C3=CN(N=C3)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,5-dimethyl-N-(6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)pyrazole-4-sulfonamide](/img/structure/B6972621.png)
![N-(3-ethoxycyclobutyl)-5-[(4-ethoxyphenyl)sulfamoyl]-N,2-dimethylbenzamide](/img/structure/B6972631.png)
![1-Methyl-3-[4-oxo-4-[4-oxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]butyl]imidazolidine-2,4-dione](/img/structure/B6972644.png)
![1-[[1-(2-Methoxyethyl)cyclopropyl]methyl]-3-(4-methoxy-2-nitrophenyl)urea](/img/structure/B6972650.png)

![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B6972661.png)
![N-[2-(2,6-difluorophenyl)phenyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6972669.png)


![N-[5-(2-methoxyethyl)-2-methylpyrazol-3-yl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B6972698.png)
![3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide](/img/structure/B6972702.png)

![1-[4-[1-(Spiro[3.4]octan-3-ylamino)ethyl]phenyl]imidazolidin-2-one](/img/structure/B6972713.png)

